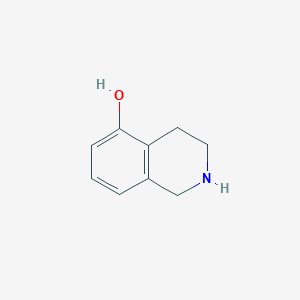

1,2,3,4-Tetrahydroisoquinolin-5-ol

Descripción general

Descripción

1,2,3,4-Tetrahydroisoquinolin-5-ol (THIQ) is a heterocyclic compound derived from isoquinoline, which is an aromatic compound containing a six-membered ring with two nitrogen atoms. THIQ is an important intermediate in the production of pharmaceuticals, agrochemicals, and other organic chemicals. It is also used in the synthesis of various bioactive compounds, such as antifungal agents and anti-inflammatory drugs. THIQ is a key building block in the synthesis of several natural products and drugs, including the antifungal agent ciclopirox olamine and the anti-inflammatory drug ibuprofen.

Aplicaciones Científicas De Investigación

Trastornos Neurodegenerativos

1,2,3,4-Tetrahydroisoquinolin-5-ol: ha mostrado ser prometedor en el estudio de trastornos neurodegenerativos. Es parte de una clase de compuestos que exhiben actividades biológicas contra diversas enfermedades neurodegenerativas . Los investigadores están investigando su potencial para terapias de transferencia mitocondrial, que pueden ofrecer nuevas estrategias de tratamiento para afecciones como la enfermedad de Alzheimer y Parkinson .

Enfermedades Infecciosas

Este compuesto también se está explorando por su eficacia contra patógenos infecciosos. Los análogos estructurales de This compound han sido estudiados por sus propiedades antimicrobianas, lo que podría conducir al desarrollo de nuevos tratamientos para enfermedades infecciosas .

Química Medicinal

En química medicinal, This compound sirve como un andamiaje clave para el desarrollo de agentes terapéuticos. Sus análogos se están sintetizando y evaluando para una variedad de actividades biológicas, que incluyen el potencial para combatir patógenos infecciosos y trastornos neurodegenerativos .

Diseño de Fármacos

El papel del compuesto en el diseño de fármacos es significativo debido a su andamiaje versátil, que ayuda en la creación de nuevas moléculas terapéuticas. Las estrategias de diseño de fármacos como el diseño de fármacos basado en la estructura y el diseño de fármacos basado en el ligando se están aplicando para desarrollar nuevos análogos de This compound contra diversas dolencias .

Estrategias Sintéticas

Los químicos sintéticos utilizan This compound en la construcción de arquitecturas moleculares complejas. Es parte de diversas estrategias sintéticas, incluidas las reacciones multicomponente, que son esenciales para crear diversidad y complejidad molecular en el desarrollo de fármacos .

Actividades Biológicas y Estudios SAR

El compuesto es central para los estudios de relación estructura-actividad (SAR), que ayudan a comprender el potencial biológico de sus análogos. Estos estudios son cruciales para determinar el mecanismo de acción y mejorar la actividad biológica de las moléculas terapéuticas .

Mecanismo De Acción

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 1,2,3,4-tetrahydroisoquinolin-5-ol belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a way that results in biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

It is known that thiqs, in general, can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that thiqs, in general, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

Direcciones Futuras

The tetrahydroisoquinoline (THIQ) heterocyclic scaffold, which includes 1,2,3,4-Tetrahydroisoquinolin-5-ol, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

Análisis Bioquímico

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to fully elucidate these mechanisms.

Dosage Effects in Animal Models

The effects of different dosages of 1,2,3,4-Tetrahydroisoquinolin-5-ol in animal models have been studied to some extent . More detailed studies are needed to understand threshold effects, as well as any toxic or adverse effects at high doses.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZHCCXUVSEGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553061 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102877-50-9 | |

| Record name | 1,2,3,4-Tetrahydro-5-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102877-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

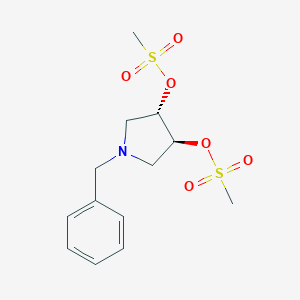

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

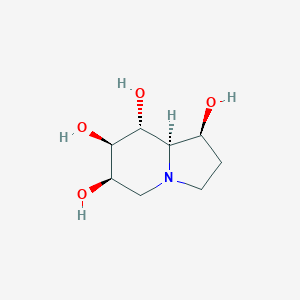

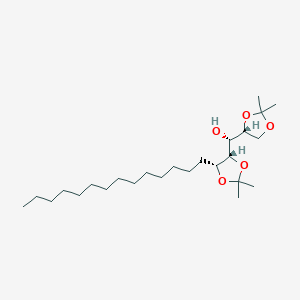

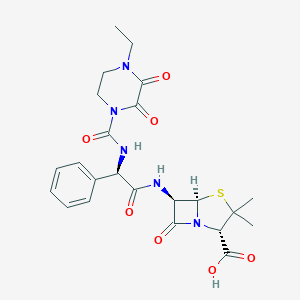

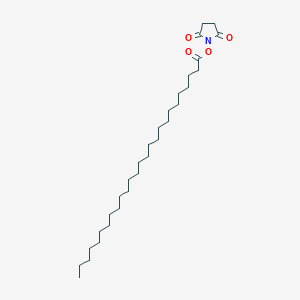

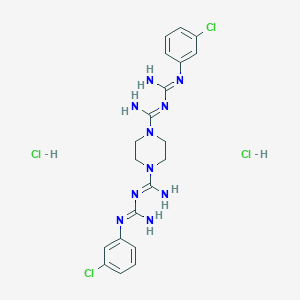

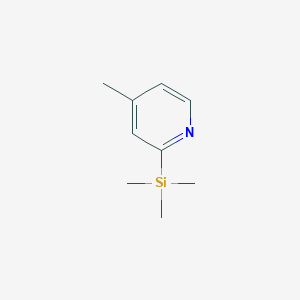

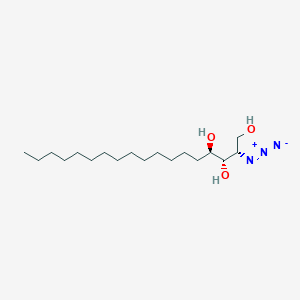

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)